2,4-Diazidopyrimidine

Azide-Tetrazole Tautomerism NMR Spectroscopy Regioselective Synthesis

Standard 2,4-dichloropyrimidine suffers from poor regioselectivity in SNAr reactions, limiting synthetic efficiency. 2,4-Diazidopyrimidine (CAS 81686-10-4) leverages its unique azide-tetrazole tautomeric equilibrium (ΔG298 = -3.33 to -7.52 kJ/mol) as a built-in protecting group strategy, enabling controlled, regioselective functionalization. • Directs nucleophilic attack away from the tetrazole moiety for selective C5-substitution. • Serves as a masked azide for controlled CuAAC click chemistry and Staudinger ligation. • High nitrogen content (C₄H₂N₈) supports energetic material precursor applications. BenchChem supplies this compound in stock with competitive pricing for global research delivery.

Molecular Formula C4H2N8
Molecular Weight 162.11 g/mol
CAS No. 81686-10-4
Cat. No. B14425024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diazidopyrimidine
CAS81686-10-4
Molecular FormulaC4H2N8
Molecular Weight162.11 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1N=[N+]=[N-])N=[N+]=[N-]
InChIInChI=1S/C4H2N8/c5-11-9-3-1-2-7-4(8-3)10-12-6/h1-2H
InChIKeyMIMQLFWRQOEHKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diazidopyrimidine (CAS 81686-10-4): Core Properties and Strategic Value in Click Chemistry and Energetic Materials Research


2,4-Diazidopyrimidine (CAS 81686-10-4) is a heterocyclic organic compound belonging to the pyrimidine class, distinguished by the presence of two azide (-N₃) groups at the 2 and 4 positions of the pyrimidine ring . With a molecular formula of C₄H₂N₈ and a molecular weight of 162.11 g/mol , this compound is notable for its intrinsic dynamic azide-tetrazole tautomeric equilibrium in solution [1], which is a key driver of its unique reactivity profile [2]. Unlike simple azide-functionalized pyrimidines, the 2,4-substitution pattern leads to a complex tautomeric landscape, including a metastable diazido-form that rearranges to more stable tetrazole forms [3], making it a compound of interest for regioselective functionalization, energetic material development, and as a precursor in click chemistry.

Why 2,4-Diazidopyrimidine is Not Interchangeable with Other Azidopyrimidines or Dichloropyrimidines


Generic substitution of 2,4-diazidopyrimidine with its close analogs—such as 4,6-diazidopyrimidine, simple 2-azidopyrimidine, or the parent 2,4-dichloropyrimidine—is not chemically sound due to fundamental differences in reactivity and stability that directly impact synthetic outcomes and safety. The 2,4-isomer uniquely favors a specific azide-tetrazole tautomeric equilibrium [1] that governs its reactivity in nucleophilic aromatic substitution (SNAr) reactions [2], whereas the 4,6-isomer exhibits a different equilibrium state [3]. Furthermore, while 2,4-dichloropyrimidine can serve as a synthetic precursor, its replacement with the diazide derivative is not a 1:1 substitution; the diazide offers a distinct, and often superior, reactivity profile, including the ability to act as a precursor for further functionalization via click chemistry [4] or as an energetic material with a high positive heat of formation [5], which the dichloro analog cannot provide. These distinctions are critical for applications where precise control over regioselectivity, thermal stability, or functional group transformation is paramount.

Quantitative Evidence for 2,4-Diazidopyrimidine: Tautomerism, Reactivity, and Energetics Compared to Analogs


Distinct Azide-Tetrazole Equilibrium Favors Tetrazole Form, Unlike 4,6-Isomer

In solution, 2,4-diazidopyrimidine exists in a dynamic azide-tetrazole tautomeric equilibrium, which is crucial for its reactivity. Unlike the 4,6-diazidopyrimidine isomer, the 2,4-isomer favors a specific tetrazole form [1]. This equilibrium is quantifiable, with a Gibbs free energy change (ΔG298) for the tautomerization favoring the tetrazole form, ranging from −3.33 to −7.52 kJ/mol [2]. This thermodynamically preferred tetrazole state is a key differentiator from simple 2-azidopyrimidines, which exhibit a different equilibrium profile.

Azide-Tetrazole Tautomerism NMR Spectroscopy Regioselective Synthesis

High Heat of Combustion as an Energetic Material

2,4-Diazidopyrimidine possesses a significant heat of combustion (ΔcH°solid) of -2564 kJ/mol [1]. This high energy content is a direct consequence of its nitrogen-rich structure (C₄H₂N₈) and is a defining characteristic for its potential use in energetic formulations [2]. In contrast, the non-azido analog, 2,4-dichloropyrimidine, is not an energetic material and would not be suitable for applications requiring high positive heats of formation.

Energetic Materials Thermochemistry Propellants

Regioselective SNAr Reactivity Governed by Tautomerism

The azide-tetrazole equilibrium of 2,4-diazidopyrimidine directly controls its reactivity in SNAr reactions. The tetrazole tautomer is unreactive towards nucleophilic substitution, effectively 'masking' one of the azide groups. This leads to highly regioselective substitution at the remaining reactive site [1]. In a study on a closely related 2,4-diazidopyrido[3,2-d]pyrimidine system, SNAr reactions with N- and S-nucleophiles yielded products in a wide range from 47% to 98%, while O-nucleophiles gave lower yields (20–32%) [2]. This is a distinct reactivity pattern not observed with simple 2,4-dihalopyrimidines, where substitution generally favors the C4 position in the absence of tautomeric control [3].

Nucleophilic Aromatic Substitution (SNAr) Regioselectivity Click Chemistry

Solid-State Metastability and Rearrangement Upon Melting

In the solid state, the diazido-form of 2,4-diazidopyrimidine is metastable at room temperature and undergoes rearrangement to the tetrazole form upon melting [1]. This behavior is in stark contrast to simple azidopyrimidines like 2-azidopyrimidine, which do not exhibit this metastable solid-state diazido form. The rearrangement occurs at the melting point, and the azide form is regenerated when the tetrazole melts [2]. This specific thermal behavior is a direct consequence of the 2,4-diazido substitution pattern and its associated tautomerism.

Solid-State Chemistry Thermal Stability Polymorphism

Dual Azide Functionality Enables 'Masked' Click Chemistry Reactivity

Despite the strong thermodynamic preference for the tetrazole tautomer, 2,4-diazidopyrimidines (and their fused analogs) can still undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and Staudinger reactions [1]. This is because the equilibrium allows for a sufficient concentration of the reactive azide tautomer in solution [2]. This property is not shared by all azidopyrimidines; for instance, some 4-azidopyrimidine derivatives show a masked reactivity that can be tuned for fragment-based drug design [3]. However, the dual azide motif in the 2,4-isomer offers a higher density of potentially reactive sites compared to mono-azides.

Click Chemistry CuAAC Staudinger Reaction

Validated Application Scenarios for 2,4-Diazidopyrimidine Based on Unique Properties


Precursor for Regioselective Synthesis of Complex Tetrazolopyrimidines

2,4-Diazidopyrimidine is an essential starting material for the synthesis of 5-substituted tetrazolo[1,5-a]pyrimidines and related fused heterocycles [1]. The dynamic azide-tetrazole equilibrium acts as a built-in protecting group strategy, directing nucleophilic attack away from the tetrazole moiety. This allows for the selective introduction of substituents at specific positions on the pyrimidine core, a level of control not easily achieved with simple dichloropyrimidines, which typically react at the most electrophilic C4 position [2]. The resulting products are valuable building blocks in medicinal chemistry [3].

High-Energy Component in Propellant and Explosive Formulations

The high nitrogen content of 2,4-diazidopyrimidine (C₄H₂N₈), translating to a significant heat of combustion (-2564 kJ/mol) [1], makes it a compelling candidate for use as a high-energy additive in solid propellants or as a precursor to novel energetic materials [2]. Its energetic profile is fundamentally different from its non-azido analog, 2,4-dichloropyrimidine, which has no such application. The compound's thermal stability and decomposition characteristics, which can be studied via DSC/TGA, are critical parameters for safe handling and performance in these applications [3].

Building Block for 'Masked' Azide Click Chemistry and Bioconjugation

The azide group in 2,4-diazidopyrimidine, while predominantly existing in the tetrazole form, is in equilibrium with a sufficient concentration of the reactive azide tautomer to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and Staudinger reactions [1]. This 'masked' azide provides a unique opportunity for controlled, bioorthogonal labeling and functionalization strategies, where reactivity can be triggered or modulated by conditions that shift the tautomeric equilibrium [2]. This is a distinct advantage over permanently reactive azides, allowing for more complex, multi-step bioconjugation workflows.

Model Compound for Studying Azide-Tetrazole Tautomerism

The 2,4-diazidopyrimidine system is a benchmark for investigating the fundamental principles of azide-tetrazole tautomerism in heterocyclic chemistry [1]. Its well-defined equilibrium, quantifiable by variable temperature NMR (ΔG298 = −3.33 to −7.52 kJ/mol) [2], serves as a model for understanding how substitution pattern, solvent, and temperature influence the dynamic behavior of these important functional groups. This knowledge is directly transferable to the design of new azido-substituted compounds for pharmaceutical and materials applications [3].

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